molecular formula C21H21F3N6O2 B2796686 (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1040678-45-2

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2796686
M. Wt: 446.434
InChI Key: PUWFFPQICHGHHE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazole ring, a piperazine ring, a trifluoromethyl group, and a methoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the piperazine ring, and the attachment of the trifluoromethyl and methoxyphenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the tetrazole ring might participate in reactions with electrophiles, the piperazine ring might undergo reactions with acids and bases, and the trifluoromethyl group might be involved in reactions with nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar tetrazole ring and the nonpolar trifluoromethyl group might affect the compound’s solubility in different solvents.


Scientific Research Applications

Synthesis and Biological Activity

  • A study by Nagaraj, A. et al. (2018) demonstrated the synthesis of novel compounds, including those with 4-methoxyphenyl moieties on the piperazine ring, and their significant inhibition of bacterial growth, showing potential for further development as antibacterial agents. The compounds were evaluated against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (Nagaraj, A., Srinivas, S., & Rao, G. N., 2018).

Synthesis for PPARpan Agonists

  • Research by Guo, J. et al. (2006) described the efficient synthesis of a potent PPARpan agonist, which includes a methanone compound with 4-methoxyphenyl and trifluoromethylphenyl elements. This synthesis could be relevant in the development of drugs targeting PPAR receptors (Guo, J., Erickson, G. A., Fitzgerald, R. N., et al., 2006).

Antimicrobial Activity of Derivatives

  • A 2022 study by Sanjeeva, P. et al. explored the synthesis and characterization of novel pyrazole and isoxazole derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, which exhibited good antibacterial and antifungal activity (Sanjeeva, P., Reddy, Y. N., & Venkata, R. P., 2022).

Crystal Structure Studies

  • Kumara, K. et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insight into the reactive sites and intermolecular interactions of such compounds (Kumara, K., Harish, K., Shivalingegowda, N., et al., 2017).

Isomorphous Structures and Disorder

  • Swamy, V. R. et al. (2013) discussed the synthesis of isomorphous structures including (3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(thiophen-2-yl)methanone. The study highlights the importance of disorder in these structures and their potential applications in data mining (Swamy, V. R., Müller, P., Srinivasan, N., et al., 2013).

Antimicrobial Activity of Novel Compounds

  • Wujec, M. & Typek, R. (2023) synthesized a novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which was characterized and showed potential for antimicrobial activity (Wujec, M., & Typek, R., 2023).

Safety And Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should be taken when handling the compound to minimize risks.


Future Directions

Future research on the compound could involve exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis to improve yield and purity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-32-16-8-6-15(7-9-16)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)17-4-2-3-5-18(17)21(22,23)24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWFFPQICHGHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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